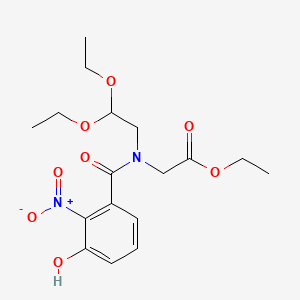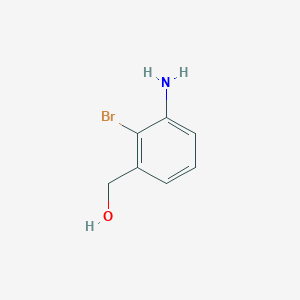![molecular formula C19H28F3NO B14002611 Dodecanamide,n-[2-(trifluoromethyl)phenyl]- CAS No. 2803-96-5](/img/structure/B14002611.png)
Dodecanamide,n-[2-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a dodecanamide backbone with a trifluoromethyl-substituted phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- typically involves the reaction of dodecanamide with a trifluoromethyl-substituted phenyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, the trifluoromethylation process can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific reaction conditions .
Industrial Production Methods
Industrial production of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted amides and phenyl derivatives, such as trifluoroacetamides and trifluoromethylphenylamines .
Uniqueness
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is unique due to its specific combination of a dodecanamide backbone and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2803-96-5 |
|---|---|
Molecular Formula |
C19H28F3NO |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]dodecanamide |
InChI |
InChI=1S/C19H28F3NO/c1-2-3-4-5-6-7-8-9-10-15-18(24)23-17-14-12-11-13-16(17)19(20,21)22/h11-14H,2-10,15H2,1H3,(H,23,24) |
InChI Key |
GHJLSCAZAQZRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
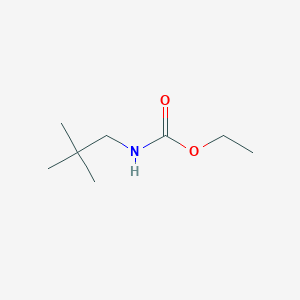

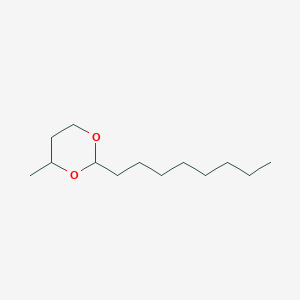
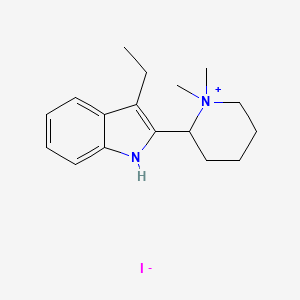
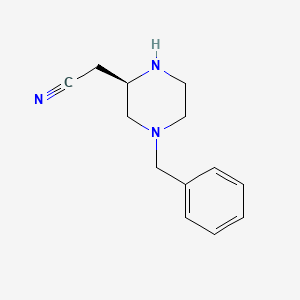

![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
